molecular formula C11H9Br3N2O2 B13380579 2,3,4-Pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone]

2,3,4-Pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone]

Cat. No.: B13380579
M. Wt: 440.91 g/mol
InChI Key: UXTKQVQGZZTMPH-RDTPKYERSA-N
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Description

2,3,4-Pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone]: is a chemical compound with the molecular formula C11H9Br3N2O2 and a molecular weight of 440.91336 g/mol This compound is a derivative of 2,3,4-pentanetrione, where the hydrazone group is substituted with a 2,4,6-tribromophenyl group

Properties

Molecular Formula

C11H9Br3N2O2

Molecular Weight

440.91 g/mol

IUPAC Name

(Z)-4-hydroxy-3-[(2,4,6-tribromophenyl)diazenyl]pent-3-en-2-one

InChI

InChI=1S/C11H9Br3N2O2/c1-5(17)10(6(2)18)15-16-11-8(13)3-7(12)4-9(11)14/h3-4,17H,1-2H3/b10-5-,16-15?

InChI Key

UXTKQVQGZZTMPH-RDTPKYERSA-N

Isomeric SMILES

C/C(=C(\C(=O)C)/N=NC1=C(C=C(C=C1Br)Br)Br)/O

Canonical SMILES

CC(=C(C(=O)C)N=NC1=C(C=C(C=C1Br)Br)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for 2,3,4-pentanetrione 3-[(2,4,6-tribromophenyl)hydrazone] are not widely documented, the general approach involves large-scale oxidation reactions followed by hydrazone formation under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Selenium dioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Acetic acid, carbon monoxide.

    Reduction Products: Corresponding alcohols.

    Substitution Products: Various substituted hydrazones.

Mechanism of Action

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